molecular formula C13H18ClN3O2 B14868074 Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate CAS No. 1211538-47-4

Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate

Cat. No.: B14868074
CAS No.: 1211538-47-4
M. Wt: 283.75 g/mol
InChI Key: CZHLZUYYWIJLHL-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate is a heterocyclic compound that belongs to the class of pyrimidoazepines These compounds are characterized by a bicyclic structure consisting of fused pyrimidine and azepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable pyrimidine derivative with an azepine precursor in the presence of a chlorinating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as xylene or toluene .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, thiols, or amines in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted pyrimidoazepines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chlorine atom and tert-butyl ester group can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate
  • Tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate
  • 2-Methyl-2-propanyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate

Uniqueness

Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

1211538-47-4

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

tert-butyl 2-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate

InChI

InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-6-4-9-8-15-11(14)16-10(9)5-7-17/h8H,4-7H2,1-3H3

InChI Key

CZHLZUYYWIJLHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2CC1)Cl

Origin of Product

United States

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